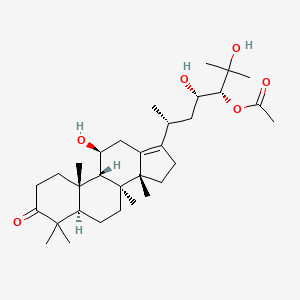

alisol A 24-acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

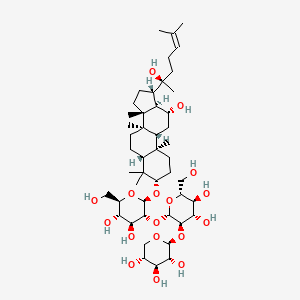

Alisol A 24-acetate is a natural product . It is one of the main active triterpenoid compounds isolated from Rhizoma Alismatis, a famous Traditional Chinese Medicine . It is a white crystalline powder, soluble in methanol, ethanol, DMSO, and other organic solvents .

Synthesis Analysis

Alisol A 24-acetate was found to be unstable in solvents. It was observed that alisol A 24-acetate and 23-acetate inter-transformed in solvents, and the transformation rate was more rapid in protic solvents than in aprotic solvents .Molecular Structure Analysis

The molecular weight of alisol A 24-acetate is 532.75, and its formula is C32H52O6 . The single crystal X-ray structure of alisol A 24-acetate and the NMR data of alisol A 23-acetate were reported .Chemical Reactions Analysis

Alisol A 24-acetate and 23-acetate inter-transformed in solvents, and the transformation rate was more rapid in protic solvents than in aprotic solvents. Moreover, both alisol A 24-acetate and 23-acetate were deacetylated to yield alisol A when kept in methanol for a long time .Physical And Chemical Properties Analysis

Alisol A 24-acetate is a white crystalline powder, soluble in methanol, ethanol, DMSO, and other organic solvents . It was found to be unstable in solvents .Aplicaciones Científicas De Investigación

Neuroprotection

Alisol A 24-acetate has been found to have neuroprotective effects on cerebral ischaemia–reperfusion injury . It exerts a strong inhibitory effect on inflammation and cell apoptosis, which are involved in the pathogenesis of ischaemic stroke . It suppresses neurological deficits scores and improves cognitive dysfunction induced by global cerebral ischaemia/reperfusion (GCI/R) . It also inhibits microglia and astrocytes proliferation, downregulates the expression of interleukin (IL)-1β, tumor necrosis factor (TNF)-α, and inducible nitric oxide synthase (iNOS) in the GCI/R mice brain .

Bone Health

Alisol A 24-acetate has been shown to have protective effects on bone loss induced by ovariectomy . It improves bone morphometric parameters and increases serum estradiol and bone alkaline phosphatase levels . It also inhibits TRAP activity and increases regulatory T/Th17 cell numbers .

Lipid Metabolism

The compound is an effective component of the Alismatis Rhizoma (AR) extract, which is often used in the treatment of hyperlipidemia . It has been found to improve lipid deposition in the liver of hyperlipidemic mice .

Vascular Health

Alisol A 24-acetate has been found to effectively reverse the phenotypic transformation and inhibit the migration of vascular smooth muscle cells (VSMCs) . This may be associated with the suppression of the ERK1/2 signaling pathway .

Mecanismo De Acción

Target of Action

Alisol A 24-acetate (AA-24-a) is a triterpene isolated from the medicinal plant Alisma orientale . The primary targets of AA-24-a are the adipocytes, specifically the 3T3-L1 cells . It interacts with these cells to stimulate lipolysis .

Mode of Action

AA-24-a stimulates neutral lipolysis in fully differentiated adipocytes . It achieves this by activating protein kinase A (PKA)-mediated phosphorylation of hormone-sensitive lipase and extracellular signal-regulated kinase (ERK)-mediated downregulation of perilipin A expression .

Biochemical Pathways

The compound affects the lipolysis regulation pathway in adipocytes . It upregulates the phosphorylation of hormone-sensitive lipase via the PKA pathway and downregulates the expression of perilipin A via the ERK pathway . These changes lead to the stimulation of neutral lipolysis .

Pharmacokinetics

It’s known that the compound is unstable in solvents . It inter-transforms with alisol A 23-acetate in solvents, and the transformation rate is more rapid in protic solvents than in aprotic solvents .

Result of Action

The action of AA-24-a leads to significant stimulation of neutral lipolysis in adipocytes . This results in the release of glycerol into the culture medium of 3T3-L1 cells . The compound also inhibits the proliferation of microglia and astrocytes, downregulates the expression of inflammatory cytokines, and reduces neuronal apoptosis .

Action Environment

The action of AA-24-a is influenced by the environment. For instance, the compound’s stability varies in different solvents . It’s also worth noting that the compound’s effects can be inhibited by specific inhibitors of PKA and ERK, key enzymes in relevant signaling pathways .

Direcciones Futuras

Alisol A 24-acetate has shown potential in alleviating GCI/R injury and preventing bone loss in OVX mice . These findings suggest that alisol A 24-acetate could be considered a potential therapeutic for the treatment of postmenopausal osteoporosis and other related conditions . Further studies are needed to confirm these effects and explore other potential therapeutic applications.

Propiedades

IUPAC Name |

[(3R,4S,6R)-2,4-dihydroxy-6-[(5R,8S,9S,10S,11S,14R)-11-hydroxy-4,4,8,10,14-pentamethyl-3-oxo-1,2,5,6,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-methylheptan-3-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H52O6/c1-18(16-23(35)27(29(5,6)37)38-19(2)33)20-10-14-31(8)21(20)17-22(34)26-30(7)13-12-25(36)28(3,4)24(30)11-15-32(26,31)9/h18,22-24,26-27,34-35,37H,10-17H2,1-9H3/t18-,22+,23+,24+,26+,27-,30+,31+,32+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXHUQVMHWUQNTG-JSWHPQHOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(C(C(C)(C)O)OC(=O)C)O)C1=C2CC(C3C4(CCC(=O)C(C4CCC3(C2(CC1)C)C)(C)C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C[C@@H]([C@H](C(C)(C)O)OC(=O)C)O)C1=C2C[C@@H]([C@H]3[C@]4(CCC(=O)C([C@@H]4CC[C@@]3([C@]2(CC1)C)C)(C)C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H52O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

532.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

alisol A 24-acetate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(Adamantan-1-ylmethyl)-amino]-3-(3H-imidazol-4-yl)-propionic acid methyl ester](/img/no-structure.png)